molecular formula C22H26FN3O3S2 B2703253 4-(dipropylsulfamoyl)-N-[(2E)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 851080-00-7

4-(dipropylsulfamoyl)-N-[(2E)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2703253
CAS No.: 851080-00-7
M. Wt: 463.59
InChI Key: SKOYXQBFYICXBG-ZNTNEXAZSA-N
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Description

This compound features a benzamide core substituted at the 4-position with a dipropylsulfamoyl group and a (2E)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene moiety. Its synthesis likely involves coupling a 4-(dipropylsulfamoyl)benzoyl chloride with a substituted benzothiazole-2-amine precursor, followed by tautomerization to stabilize the imine linkage.

Properties

IUPAC Name

4-(dipropylsulfamoyl)-N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O3S2/c1-4-14-25(15-5-2)31(28,29)17-12-10-16(11-13-17)21(27)24-22-26(6-3)20-18(23)8-7-9-19(20)30-22/h7-13H,4-6,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOYXQBFYICXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)F)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dipropylsulfamoyl)-N-[(2E)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Fluoro Group: The fluorination step can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Formation of the Benzamide Core: This involves the reaction of the benzothiazole derivative with a suitable benzoyl chloride in the presence of a base like triethylamine.

  • **Introduction of the Dipropylsulfamoyl Group

Biological Activity

4-(Dipropylsulfamoyl)-N-[(2E)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzamide core with a dipropylsulfamoyl group and a substituted benzothiazole moiety. Its structural formula can be represented as follows:

C19H24FN3O2S\text{C}_{19}\text{H}_{24}\text{F}\text{N}_3\text{O}_2\text{S}

Key Properties:

PropertyValue
Molecular Weight373.47 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined
LogP3.5

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related benzothiazole derivatives have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound's structural analogs have been investigated for their potential to inhibit the NLRP3 inflammasome, a critical component in inflammatory responses. In vivo studies demonstrated that specific modifications to the benzamide structure could enhance anti-inflammatory effects, with IC50 values indicating potent activity in mouse models of inflammation .

The proposed mechanism of action involves the inhibition of key enzymes or receptors involved in inflammatory pathways. The dipropylsulfamoyl group enhances binding affinity to target proteins, potentially leading to reduced cytokine release and modulation of immune responses.

Case Studies

  • Study on Inflammation : A study published in Nature Communications explored the effects of benzothiazole derivatives on NLRP3 inflammasome activation. The results indicated that specific compounds could significantly reduce IL-1β production in macrophages .
  • Antimicrobial Efficacy : A series of experiments conducted to assess the antimicrobial activity against resistant bacterial strains showed that derivatives of this compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations in Sulfamoyl and Heterocyclic Moieties

Table 1: Key Structural Differences and Properties
Compound Name Molecular Weight (g/mol) Sulfamoyl Substituent Benzothiazole Substituents Key Functional Groups
Target Compound 534.67 (calc.) Dipropyl 3-Ethyl, 4-Fluoro Fluorine, Dihydrobenzothiazole
4-(Dipropylsulfamoyl)-N-[(2Z)-3-(Prop-2-yn-1-yl)-6-Sulfamoyl-...Benzamide 534.67 Dipropyl 3-Propargyl, 6-Sulfamoyl Sulfamoyl, Propargyl
4-[Bis(2-Methoxyethyl)Sulfamoyl]-N-(3-Ethyl-6-Fluoro-1,3-Benzothiazol-2-Ylidene)Benzamide ~617 (calc.) Bis(2-Methoxyethyl) 3-Ethyl, 6-Fluoro Methoxyethyl, Fluorine
4-Fluoro-N-[3-(2-Fluorophenyl)-4-Methyl-2,3-Dihydro-2-Thienylidene]Benzamide ~370 (calc.) None 2-Fluorophenyl, 4-Methylthienyl Thienylidene, Fluorine
  • Fluorine Substitution: The 4-fluoro group in the target compound enhances metabolic stability and electron-withdrawing effects compared to non-fluorinated analogues like .
  • Heterocyclic Rings : Dihydrobenzothiazole in the target compound may exhibit greater planarity and π-stacking capability than thienylidene derivatives (e.g., ), influencing receptor binding.

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